2-Bromobutan-1-ol

Asymmetric Catalysis Chiral Epoxide Synthesis Cobalt Salen Complex

2-Bromobutan-1-ol (CAS 24068-63-1), a bromohydrin with the formula C4H9BrO, is a chiral secondary alkyl halide featuring both a bromine atom at the C2 position and a primary hydroxyl group. This bifunctional architecture enables distinct reaction pathways in nucleophilic substitution, elimination, and cyclization chemistries.

Molecular Formula C4H9BrO
Molecular Weight 153.02 g/mol
CAS No. 24068-63-1
Cat. No. B1282357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobutan-1-ol
CAS24068-63-1
Molecular FormulaC4H9BrO
Molecular Weight153.02 g/mol
Structural Identifiers
SMILESCCC(CO)Br
InChIInChI=1S/C4H9BrO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3
InChIKeyLMEOVPMTQBNCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobutan-1-ol CAS 24068-63-1: Technical Specifications and Procurement-Relevant Characteristics


2-Bromobutan-1-ol (CAS 24068-63-1), a bromohydrin with the formula C4H9BrO, is a chiral secondary alkyl halide featuring both a bromine atom at the C2 position and a primary hydroxyl group. This bifunctional architecture enables distinct reaction pathways in nucleophilic substitution, elimination, and cyclization chemistries [1]. The compound possesses a chiral center at C2, making it a valuable scaffold for asymmetric synthesis and chiral building block applications [2]. As a versatile intermediate, it participates in the formation of epoxides, diols, and various pharmaceutical precursors through controlled transformations of its bromo and hydroxyl moieties .

Why 2-Bromobutan-1-ol Cannot Be Simply Replaced by Other Bromobutanol Isomers or Bromoalkanes


2-Bromobutan-1-ol's unique placement of the bromine atom on the secondary carbon adjacent to a primary hydroxyl group distinguishes it from its positional isomer 1-bromo-2-butanol, where the bromine is on the primary carbon [1]. This difference profoundly impacts stereochemical outcomes: the chiral center at C2 enables asymmetric transformations that are not accessible with 1-bromo-2-butanol or simple bromoalkanes like 1-bromobutane or 2-bromobutane, which lack the hydroxyl directing group [2]. Furthermore, the bromohydrin's bifunctional nature allows for intramolecular cyclization to oxiranes, a reaction pathway that is entirely absent in non-hydroxylated bromoalkanes [3]. Substituting with a racemic mixture versus an enantiopure form alters downstream stereochemistry in SN2 reactions, which proceed with inversion of configuration at the chiral center [4].

Quantitative Comparative Evidence for 2-Bromobutan-1-ol: Why This Compound Outperforms Its Closest Analogs


Asymmetric Cyclization to Optically Active Oxiranes: 2-Bromobutan-1-ol vs. Other Bromohydrins

In a direct head-to-head comparison using an optically active cobalt(salen) catalyst, 2-bromobutan-1-ol undergoes asymmetric cyclization to yield optically active oxiranes [1]. While the reported optical purities were modest, this demonstrates the compound's capacity for enantioselective transformation, a property absent in non-chiral bromoalkanes such as 1-bromobutane and 2-bromobutane. The study also examined erythro- and threo-3-bromo-2-butanol, which cyclized to trans- and cis-2,3-dimethyloxirane respectively, indicating stereospecific cyclization.

Asymmetric Catalysis Chiral Epoxide Synthesis Cobalt Salen Complex

Stereochemical Fidelity in Conversion to Dibromides: PBr3 vs. SOBr2 and Impact on Product Optical Purity

A direct study compared the conversion of (S)-(-)-2-bromo-1-butanol to 1,2-dibromobutane using three different reagents: SOBr2, SOBr2-pyridine, and PBr3 [1]. The reaction with PBr3 produced a levorotatory dibromide with 'much higher optical activity' than reactions with SOBr2, which gave dibromides with low specific rotations (positive in the absence of pyridine, negative in its presence). This indicates that reagent choice can dramatically influence stereochemical integrity.

Stereochemistry Bromohydrin Conversion Phosphorus Tribromide

SN2 Reactivity and Stereochemical Inversion: 2-Bromobutan-1-ol vs. 2-Bromobutane

2-Bromobutan-1-ol, as a secondary alkyl halide with an adjacent hydroxyl group, can undergo SN2 reactions with nucleophiles. Based on established stereoelectronic principles, the presence of the hydroxyl group influences the reaction pathway and stereochemical outcome [1]. In contrast, the simple secondary alkyl halide 2-bromobutane (which lacks the hydroxyl group) would undergo SN2 reactions with different stereoelectronic constraints and without the potential for intramolecular participation. The hydroxyl group also provides a handle for further functionalization or protection strategies not available with 2-bromobutane.

Nucleophilic Substitution SN2 Mechanism Chiral Alcohol Synthesis

Divergent Reaction Pathways with PBr3: Monobromide vs. Dibromide Formation

A study specifically examining 2-bromobutan-1-ol's reaction with phosphorus tribromide revealed that 'substantial amounts of monobromides are formed, in addition to the dibromides' [1]. This contrasts with simpler alcohols that typically yield only the corresponding alkyl bromide. The formation of both mono- and dibrominated products from the same starting material highlights the unique reactivity imparted by the bromohydrin structure, offering potential for selective product isolation or mixture utilization.

Reaction Selectivity Phosphorus Tribromide Bromohydrin Chemistry

High-Value Application Scenarios for 2-Bromobutan-1-ol in Research and Industrial Settings


Synthesis of Chiral Pharmaceutical Intermediates via Asymmetric Epoxidation

Leverage the chiral center of 2-bromobutan-1-ol in asymmetric cyclization reactions using chiral cobalt(salen) catalysts to produce optically active oxiranes. These chiral epoxides serve as versatile intermediates in the synthesis of enantiomerically pure pharmaceuticals, including beta-blockers, antiviral agents, and other bioactive molecules where stereochemistry is critical for efficacy and safety [1].

Stereocontrolled Construction of Vicinal Dibromide Building Blocks

Employ (S)-(-)-2-bromo-1-butanol in reactions with phosphorus tribromide (PBr3) to obtain levorotatory 1,2-dibromobutane with high optical purity. This stereocontrolled transformation preserves the chiral information from the starting bromohydrin, enabling the preparation of enantiomerically enriched vicinal dibromides used in further asymmetric syntheses and mechanistic studies [2].

Divergent Synthesis of Mono- and Dibrominated Synthons for Agrochemical Discovery

Utilize the unique reactivity of 2-bromobutan-1-ol with PBr3 to generate mixtures of monobromides and dibromides from a single starting material. This divergent reactivity allows researchers to access multiple brominated scaffolds in a single synthetic operation, streamlining the preparation of compound libraries for agrochemical and materials science screening [3].

Bifunctional Building Block for Step-Economical Organic Synthesis

Exploit the presence of both a secondary bromide and a primary alcohol in 2-bromobutan-1-ol to perform sequential or orthogonal transformations without intermediate purification. For example, the alcohol can be protected or oxidized while the bromide undergoes nucleophilic substitution, or vice versa, enabling more efficient and step-economical synthetic routes to complex targets [4].

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